

# 4'-Bromopropiophenone: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4'-Bromopropiophenone

Cat. No.: B130284

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CAS Number: 10342-83-3

This technical guide provides an in-depth overview of **4'-Bromopropiophenone**, a key intermediate in pharmaceutical and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

## Chemical and Physical Properties

**4'-Bromopropiophenone** is a halogenated ketone that serves as a versatile building block in organic chemistry.<sup>[1]</sup> It appears as a white to off-white crystalline solid.<sup>[1]</sup>

Table 1: Physicochemical Properties of **4'-Bromopropiophenone**

Property	Value	Reference
CAS Number	10342-83-3	[2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO	[2]
Molecular Weight	213.07 g/mol	[2]
Appearance	White to almost white powder to crystal	
Melting Point	45-47 °C	[2]
Boiling Point	138-140 °C at 14 mmHg	[2]
Flash Point	113 °C (235.4 °F) - closed cup	
Density	1.386 g/cm <sup>3</sup> (estimate)	[1]
Solubility	Slightly soluble in acetonitrile, chloroform, and methanol. Low solubility in polar solvents like water; more soluble in non-polar or weakly polar solvents.	[3]

## Spectroscopic Data

The structural characterization of **4'-Bromopropiophenone** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data References for **4'-Bromopropiophenone**

Technique	Database/Reference
<sup>1</sup> H NMR	SpectraBase, PubChem
<sup>13</sup> C NMR	Guidechem
Mass Spectrometry (GC-MS)	SpectraBase, PubChem
Infrared (IR) Spectroscopy	ChemicalBook, PubChem
Raman Spectroscopy	PubChem

# Synthesis of 4'-Bromopropiophenone

The primary method for synthesizing **4'-Bromopropiophenone** is through the Friedel-Crafts acylation of bromobenzene.<sup>[4]</sup>

## Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of **4'-Bromopropiophenone** from bromobenzene and propionyl chloride using a Lewis acid catalyst.

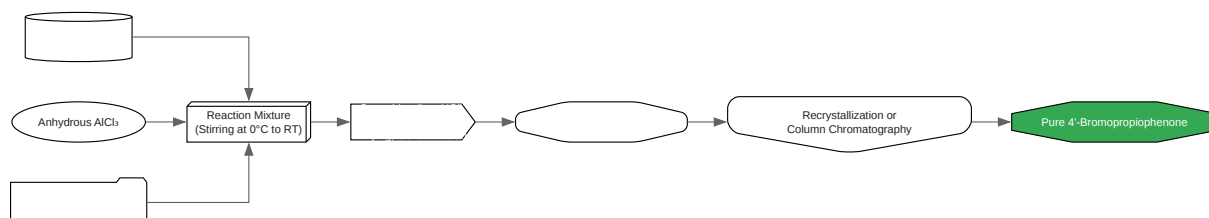
Materials:

- Bromobenzene
- Propionyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromobenzene in dichloromethane.
- Cool the mixture in an ice bath.
- Slowly add anhydrous aluminum chloride to the stirred solution.
- Add propionyl chloride dropwise to the reaction mixture.

- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, carefully pour the mixture over crushed ice and add dilute hydrochloric acid to quench the reaction.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **4'-Bromopropiophenone** by recrystallization or column chromatography.



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**Figure 1:** Workflow for the Synthesis of **4'-Bromopropiophenone**.

## Applications in Drug Development and Organic Synthesis

**4'-Bromopropiophenone** is a valuable intermediate in the synthesis of various pharmaceutical compounds.

## Synthesis of 2-Aminothiazole Derivatives

**4'-Bromopropiophenone** is a key starting material for the synthesis of substituted 2-aminothiazoles, which are investigated as potential inhibitors of neuronal degeneration in Alzheimer's disease.[3] The Hantzsch thiazole synthesis is a common method employed for this transformation.[5]

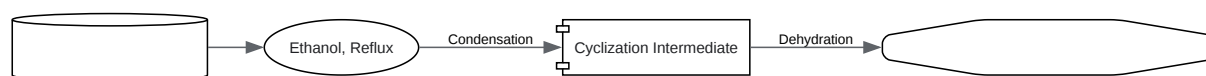
This protocol outlines the synthesis of a 2-aminothiazole derivative from **4'-Bromopropiophenone** and thiourea.

Materials:

- **4'-Bromopropiophenone**
- Thiourea
- Ethanol
- Sodium bicarbonate (optional, as a base)

Procedure:

- Dissolve **4'-Bromopropiophenone** in ethanol in a round-bottom flask.
- Add an equimolar amount of thiourea to the solution.
- Reflux the reaction mixture with stirring.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
- If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.



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**Figure 2:** Hantzsch Synthesis of 2-Aminothiazoles.

## Synthesis of Pyrazole Derivatives

**4'-Bromopropiophenone** can be used to synthesize novel 5-substituted pyrazole derivatives. [3] These compounds have shown potential as potent CB1 antagonists, which are of interest as therapeutic agents for obesity.[3]

A general protocol involves the condensation of a 1,3-dicarbonyl compound (which can be derived from **4'-Bromopropiophenone**) with a hydrazine derivative.

Materials:

- A 1,3-dicarbonyl derivative of **4'-Bromopropiophenone**
- Hydrazine hydrate or a substituted hydrazine
- Ethanol or acetic acid

Procedure:

- Dissolve the 1,3-dicarbonyl compound in a suitable solvent like ethanol or acetic acid in a round-bottom flask.
- Add the hydrazine derivative to the solution.
- Reflux the mixture for several hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

## Suzuki Cross-Coupling Reactions

The bromo-substituent on the aromatic ring of **4'-Bromopropiophenone** makes it an excellent substrate for Suzuki cross-coupling reactions. This allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of more complex molecules. The reaction typically involves a palladium catalyst, a base, and an organoboron compound.[\[6\]](#)[\[7\]](#)

## Safety and Handling

**4'-Bromopropiophenone** is considered hazardous and should be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Statements

GHS Classification	Hazard Statements	Precautionary Statements
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed.	P264, P270, P301+P312, P330, P501
Skin Irritation (Category 2)	H315: Causes skin irritation.	P264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2)	H319: Causes serious eye irritation.	P264, P280, P305+P351+P338, P337+P313
Skin Sensitization (Category 1)	H317: May cause an allergic skin reaction.	P261, P272, P280, P302+P352, P333+P313, P363
Specific target organ toxicity — single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation.	P261, P271, P304+P340, P312, P403+P233, P405, P501

### Handling and Storage:

- Handle in a well-ventilated area.[\[2\]](#)
- Wear suitable protective clothing, including gloves and safety goggles.[\[2\]](#)[\[8\]](#)

- Avoid contact with skin and eyes.[2]
- Avoid the formation of dust and aerosols.[2]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
- Keep away from strong oxidizing agents, strong acids, and strong bases.

In case of exposure, follow standard first-aid measures and seek medical attention.[8] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

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- To cite this document: BenchChem. [4'-Bromopropiophenone: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130284#4-bromopropiophenone-cas-number-and-properties]

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